Product packaging for 4,6-Dinitro-O-cresol(Cat. No.:CAS No. 534-52-1)

4,6-Dinitro-O-cresol

Cat. No.: B1670846
CAS No.: 534-52-1
M. Wt: 198.13 g/mol
InChI Key: ZXVONLUNISGICL-UHFFFAOYSA-N
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Description

Historical Trajectory of 4,6-Dinitro-O-cresol Utilization in Agricultural and Industrial Sectors

DNOC has a notable history of application in both agricultural and industrial contexts, reflecting its versatile properties.

The use of DNOC as a pesticide dates back to the late 19th century. It was first introduced as an insecticide in 1892 and later as a herbicide in 1932 who.intwikipedia.org. DNOC functioned as a broad-spectrum, non-systemic pesticide with contact and stomach action pic.intherts.ac.uk. It was utilized as an insecticide, acaricide, larvicide, ovicide, and fungicide pic.intherts.ac.uk.

In agriculture, DNOC was applied to a wide range of crops pic.intherts.ac.uk. Specific applications included its use as a dormant spray insecticide, particularly for the winter treatment of orchards to control dormant forms of insects on pome and stone fruits and grapes who.intpic.int. It was also used for thinning the blossoms of fruit trees and for killing locusts epa.govnih.gov. As a herbicide, DNOC was employed for the control of broad-leaf weeds in cereals and as a post-emergent herbicide in apple orchards epa.govnih.gov. Additionally, it served as a desiccant for potato haulms, applied to seed potatoes to prevent virus and disease contamination and facilitate mechanical harvesting who.intepa.govnih.gov.

The development of DNOC as a synthetic organic pesticide emerged during a period of significant advancements in pesticide science, particularly from the late 19th to the mid-20th century, which saw the rise of synthetic organic compounds in pest control fishersci.comtypeset.io.

Beyond its extensive agricultural uses, DNOC has also found applications in industrial sectors. It has been used in the plastics industry as an inhibitor of polymerization in styrene (B11656) and vinyl aromatic compounds pic.intcanada.cancats.io. DNOC has also served as an intermediate in the synthesis of other chemicals, including fungicides, dyes, and pharmaceuticals ontosight.aipic.intncats.io.

Historically, worldwide annual production of DNOC was approximately 2000 tonnes in the 1950s, primarily for agricultural use. By the early 2000s, annual production had decreased significantly, with a larger proportion allocated to industrial purposes pic.int.

Table 1: Historical Production and Use Distribution of DNOC

PeriodApproximate Annual Production (tonnes)Primary Use
1950s2000Agriculture
Early 2000s600Industrial (400-500), Agrochemical (100-200) pic.int

Evolution of Pesticide Science and DNOC's Role within Historical Contexts

Global Regulatory Frameworks and International Control Measures for this compound

Due to concerns regarding its properties and potential impacts, DNOC has been subjected to significant regulatory actions globally.

DNOC and its salts (such as ammonium (B1175870), potassium, and sodium salts) are included in the Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade pic.intwikipedia.orgchemsafetypro.compic.intcer.org.za. This inclusion is based on final regulatory actions taken by at least two Parties to the convention to ban or severely restrict the chemical for health or environmental reasons pic.intpic.int. The Rotterdam Convention promotes shared responsibility and cooperative efforts in the international trade of certain hazardous chemicals by facilitating information exchange and providing for a national decision-making process on their import and export pic.intwikipedia.org. DNOC became subject to the interim PIC procedure at the tenth session of the Intergovernmental Negotiating Committee pic.intwikipedia.org.

Numerous countries and regions have implemented regulatory actions concerning DNOC, primarily leading to its ban or severe restriction in agricultural uses. The European Community, for instance, withdrew the authorizations for plant protection products containing DNOC by August 16, 1999 pic.int. Peru also implemented final regulatory actions to ban all agricultural uses of DNOC pic.int. The United States Environmental Protection Agency (EPA) cancelled DNOC's registration as a pesticide in 1991 epa.govsmh.com.aufertilizerdaily.com.

In Canada, a screening assessment under the Canadian Environmental Protection Act, 1999 (CEPA) noted that while DNOC was not manufactured domestically, between 100 and 1000 tonnes were imported in 2000 by a single company for industrial use canada.ca. This company ceased using DNOC in late 2002, and there have been no reports to the National Pollutant Release Inventory (NPRI) for this substance since 2003 canada.ca. The Government of Canada concluded in a 2009 assessment that DNOC was not harmful to human health at then-current levels of exposure and that the quantity potentially released to the environment from industrial processes was below levels expected to cause harm to organisms canada.ca. However, a later 2013 assessment noted that DNOC meets the persistence criteria but not the bioaccumulation criteria under the Persistence and Bioaccumulation Regulations canada.ca.

Despite widespread bans on its use as a pesticide, instances of DNOC being detected have been reported, highlighting the ongoing relevance of regulatory enforcement and monitoring nih.govsmh.com.aufertilizerdaily.com.

Table 2: Examples of National/Regional Regulatory Actions on DNOC

Region/CountryRegulatory ActionApproximate Date
European CommunityBan on agricultural usesAugust 1999 pic.int
PeruBan on all agricultural usesNot specified, basis for Rotterdam listing pic.int
United StatesCancellation of pesticide registration1991 epa.govsmh.com.aufertilizerdaily.com
CanadaIndustrial use ceased by a major importer; no NPRI reports since 2003 canada.caLate 2002/2003 canada.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O5<br>CH3C6H2OH(NO2)2<br>C7H6N2O5 B1670846 4,6-Dinitro-O-cresol CAS No. 534-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4,6-dinitrophenol
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InChI

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3
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InChI Key

ZXVONLUNISGICL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O5, Array
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Related CAS

2312-76-7 (hydrochloride salt), 2980-64-5 (ammonium salt), 50319-14-7 (lead salt), 63989-83-3 (barium salt), 65121-76-8 (lead(2+) salt), 2312-76-7 (Na salt)
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DSSTOX Substance ID

DTXSID1022053
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Molecular Weight

198.13 g/mol
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Physical Description

4,6-dinitro-o-cresol appears as a yellow solid. Emits toxic oxides of nitrogen fumes when heated to decomposition. Toxic by skin absorption, inhalation or ingestion. Soluble in alcohol, acetone, ether and solutions of sodium or potassium hydroxides., Yellow, odorless solid. [insecticide]; [NIOSH], ODOURLESS YELLOW CRYSTALS.
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Boiling Point

594 °F at 760 mmHg (EPA, 1998), 312 °C
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Flash Point

None (EPA, 1998)
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Solubility

0.01 % (NIOSH, 2023), In water, 198 mg/L at 20 °C, In water, 130 mg/L at 15 °C, Slightly soluble in water, Slightly soluble in petroleum ether; soluble in ethanol, ether, acetone, chloroform, For more Solubility (Complete) data for 4,6-Dinitro-o-cresol (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.694
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Density

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.58 g/cu cm at 20 °C, 1.58 g/cm³
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Vapor Density

6.82 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.84 (Air = 1), Relative vapor density (air = 1): 6.8
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Vapor Pressure

5e-05 mmHg (EPA, 1998), 0.00012 [mmHg], 0.00012 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.016
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Color/Form

Yellow prisms or needles from alcohol, Yellow prisms from alcohol, Yellow solid

CAS No.

534-52-1
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Melting Point

190 °F (NIOSH, 2023), 86 °C, MP: 83-85 °C /Technical/, 87.5 °C
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Record name DINITRO-o-CRESOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Ii. Environmental Dynamics and Fate of 4,6 Dinitro O Cresol

Environmental Persistence and Degradation Kinetics of 4,6-Dinitro-O-cresol

The persistence of this compound in the environment is influenced by various degradation processes, including biological and abiotic transformations. DNOC is not expected to be persistent in the environment according to one source, while another indicates slow degradation in soil and water. herts.ac.ukresearchgate.net

Half-Life Determinations in Diverse Environmental Matrices

The half-life of DNOC can vary depending on the environmental matrix. In surface water, the reported half-life is 3–5 weeks. who.int In water, DNOC is reported to degrade very slowly, with a DT50 (time for 50% degradation) greater than 1 year. nih.gov Photolysis in water has a reported DT50 of approximately 253 hours at 20 °C. nih.gov

In soil, the time for disappearance is typically a few weeks to two months. ymparisto.fi One study indicated that soil with previous DNOC treatment lost 90% of the compound in 11 days, while soils without prior treatment lost 90% in 15 days. ymparisto.fi Higher chemical loading rates in soil generally resulted in slower chemical losses and higher half-lives. epa.gov

Environmental MatrixHalf-Life/DT50ConditionsSource
Surface Water3–5 weeksNot specified who.int
Water> 1 year (DT50)Not specified nih.gov
Water~253 hours (DT50)Photolysis, 20 °C nih.gov
SoilFew weeks to two monthsNot specified ymparisto.fi
Soil11 days (90% loss)With previous treatment ymparisto.fi
Soil15 days (90% loss)Without previous treatment ymparisto.fi

Soil Adsorption and Desorption Characteristics of this compound

Adsorption to soil is a significant process influencing the fate and transport of DNOC. DNOC is moderately adsorbed in soil, with estimated soil sorption (Koc) values ranging from 2.35 to 2.77. cdc.gov This moderate adsorption suggests moderate mobility in soil. cdc.gov Adsorption of DNOC from water by suspended solids and sediment is pH dependent, increasing as the pH of the solution decreases. cdc.gov

DNOC is strongly adsorbed by smectite clays (B1170129). researchgate.netacs.org Adsorption of DNOC to soil increases with a decrease in soil pH and an increase in clay and organic carbon contents of soil. cdc.gov

Influence of Soil pH, Organic Carbon, and Clay Content on Adsorption

Soil pH, organic carbon content, and clay content are key factors influencing the adsorption of DNOC in soil. The adsorption of DNOC decreases with increasing pH, indicating that the neutral species is primarily adsorbed. researchgate.netcambridge.org When pH is below the pKa of DNOC (approximately 4.4), DNOC is almost completely adsorbed on clay under certain experimental conditions. researchgate.net

Organic carbon and clay contents have been found to be significant factors affecting the adsorption process of dinitrophenol pesticides like dinoseb (B1670700), a related compound. nih.gov An increase in either clay or organic carbon content increases the adsorption of DNOC. cdc.gov While clay content can have a negative direct effect on the adsorption parameter, the indirect effect due to correlation with organic carbon is often more pronounced. nih.gov The specific cation present in clay can also significantly affect adsorption, with enhanced adsorption observed in the presence of K+ and NH4+ compared to Na+ or Ca2+. researchgate.net

Aquatic Stability and Degradation Rates of this compound in Water

DNOC is slightly soluble in water and does not easily evaporate from water. wikipedia.orgcdc.gov Direct volatilization from water is not expected to be significant. cdc.gov The partitioning of DNOC from water to solids like suspended solids and sediment transports the compound from the water phase. cdc.gov

In water, DNOC degrades very slowly, with a DT50 greater than 1 year. nih.gov Photolysis is considered a main process of DNOC breakdown in an aqueous environment, although it is described as slow, with a DT50 of approximately 253 hours at 20 °C. nih.govymparisto.fi Bacterial breakdown in water may also be very slow. ymparisto.fi Dinitrophenols are stable at low pH in water but decompose upon ultraviolet radiation in alkaline solutions. ymparisto.fi

Environmental Process in WaterRate/StabilityConditionsSource
VolatilizationNot significantFrom water cdc.gov
DegradationVery slow (DT50 > 1 year)In water nih.gov
PhotolysisSlow (DT50 ~253 hours)In aqueous environment, 20°C nih.govymparisto.fi
Bacterial BreakdownMay be very slowIn water ymparisto.fi
StabilityStable at low pH, decomposes with UV in alkalineIn water ymparisto.fi

Atmospheric Photoxidation and Transport Characteristics of this compound

Due to its low vapor pressure (1.05x10-4 mm Hg) and Henry's law constant (1.4x10-6 atm·m3/mol), volatilization is not considered a significant transport process for DNOC from soil to air. cdc.gov However, some volatilization via co-distillation with water may occur, potentially more readily with increased soil acidity, moisture content, and temperature. cdc.gov Despite this, a laboratory study found no loss of DNOC by volatilization from two soil types over 65 days. cdc.gov DNOC is not expected to be found in significant amounts in air due to its low volatility. pic.int

DNOC can form in the atmosphere through the reaction of 2-methylphenol with NOx. canada.cacanada.ca It may also form during the combustion of fossil fuels or as a result of photochemical reactions between precursor compounds (e.g., benzene (B151609), toluene) and hydroxyl radicals and nitrogen oxides. canada.cacanada.cacopernicus.org The two processes likely to remove dinitrocresols from the atmosphere are reactions with hydroxyl and nitrate (B79036) radicals. cdc.gov

Biotic Transformation Pathways of this compound

Microbial degradation is a key process in the removal of DNOC from the environment, although it can be slow in some media researchgate.netymparisto.ficdc.goviisc.ac.in.

Microbial Biodegradation of this compound

Microorganisms play a significant role in the breakdown of DNOC in soil and water herts.ac.ukwikipedia.orgfao.orgresearchgate.netymparisto.finih.govcdc.goviisc.ac.inpic.intnih.govcanada.camassbank.eunih.govbch.robch.ro. While bacterial breakdown in water can be very slow, biodegradation in soil can range from a few weeks to two months for disappearance ymparisto.fi. Degradation may occur more quickly in soils previously exposed to DNOC ymparisto.fi. A mixed culture of microorganisms isolated from contaminated soil and activated sludge was able to utilize DNOC as a sole source of carbon, nitrogen, and energy, decomposing it aerobically in batch cultures and fixed-bed column reactors nih.gov. This process released substrate nitrogen as nitrate and recovered carbon as CO2 nih.gov.

MediumFate ProcessDegradation ValueDegradation Endpoint / UnitsReference
AirPhotooxidation129Half-life (days) canada.ca
WaterBiodegradation7-58Half-life (days) canada.ca
WaterPhotolysis~253Half-life (hours) nih.gov
Sandy loam soilPhotolysis14Half-life (hours) nih.gov
Water (natural sunlight)Photolysis14-18Half-life (days) nih.gov
Water (artificial light)Photolysis42-58Half-life (days) nih.gov
Water (singlet oxygen, anion form)Oxidation~4Half-life (years) nih.gov
SoilBiodegradationFew weeks to 2 monthsTime of disappearance ymparisto.fi
Groundwater and sedimentBiodegradation2.1μg/L/day (after lag period) canada.ca
Role of Specific Bacterial Consortia and Pure Cultures

Specific bacterial species and consortia are known to biodegrade DNOC nih.govmassbank.eubch.robch.ro. For example, Arthrobacter simplex and Pseudomonas sp. can metabolize DNOC ymparisto.fi. A pseudomonad has been shown to reduce DNOC through progressive reduction and deamination ymparisto.fi. Arthrobacter simplex degrades DNOC via oxidative elimination of the nitro groups ymparisto.fi. These pathways can converge, leading to identical fission products before ring cleavage ymparisto.fi. Pseudomonas sp. may also biodegrade DNOC by ring cleavage cdc.gov. Successive replacement of nitro groups with hydroxyl groups can occur, forming trihydroxytoluene cdc.gov. Biodegradation may also proceed through successive reduction of nitro groups to amino groups by V. alkalescens and a Pseudomonas sp. cdc.gov. Metabolites isolated from bacterial biodegradation include 6-amino-4-nitro-o-cresol, 6-acetamido-4-nitro-o-cresol, 2-methyl-6-nitro-catecol, 2-methyl-6-amino-catechol, and 2,3,5-trihydroxytoluene (B1206936) cdc.gov. An anaerobic consortium of different bacterial species is capable of completely degrading dinitro-derivatives bch.roresearchgate.net. Alcaligenes sp. strains may also use these compounds as a nitrogen source bch.ro.

Fungal and Yeast-Mediated Degradation of this compound

While bacterial degradation is widely studied, fungal and yeast-mediated degradation of DNOC also occurs nih.govbch.ro. Yeast suspensions, specifically Saccharomyces cerevisiae, have been investigated for the bioremediation of dinitrophenol-contaminated environments bch.robch.roresearchgate.netresearchgate.net. Studies have shown that Saccharomyces cerevisiae suspensions can decrease the toxicity of DNOC in germination experiments, suggesting biodegradation bch.robch.roresearchgate.net. Yeast can degrade dinitrophenols at concentrations typically ranging from 10⁻³ M to 5x10⁻³ M bch.ro. The degradation process by yeast can lead to a decreased toxicity of the resulting supernatants bch.ro.

Enzymatic Degradation Mechanisms of this compound

Biodegradation is considered a significant process for the transformation and degradation of DNOC in soil. Studies indicate that the biodegradability of DNOC is widely assumed, although empirical results on its persistence in soils can vary considerably. cdc.gov One bacterium of the Arthrobacter species has been identified as being capable of utilizing DNOC as a source of both carbon and nitrogen. who.int

Research suggests that the biodegradation of DNOC under aerobic conditions in soils is rapid. pic.int In studies using three types of standard soils at 20 °C in the dark, with concentrations equivalent to a field application rate of 5 kg DNOC/ha, the time for half the original amount to degrade (DT50) was less than 12 days at 20°C and 15 days at 5°C. pic.intcdc.gov Degradation is reported to proceed via unidentified polar metabolites, with significant mineralization of the ring moiety (>40%) and formation of bound residues. pic.int

Under anaerobic conditions, DNOC has also been shown to degrade. In studies investigating the fate of herbicides in a shallow, anaerobic sandy aquifer, DNOC was rapidly removed from the water phase following first-order kinetics. nih.gov This removal mechanism was likely an abiotic reduction. nih.gov The first-order rate constant was initially high (1.47 d⁻¹) but decreased over time, stabilizing at 0.35 d⁻¹ after 150 to 200 days. nih.gov Laboratory incubations with sediments from different depths also showed DNOC degradation, with faster rates observed in methanogenic conditions, likely due to a lower redox potential. nih.gov

However, some studies have indicated that biodegradation of DNOC may not occur rapidly in all environments. cdc.govenv.go.jp For instance, the substance was reported to be difficult to degrade in activated sludge, showing less than 20% degradation under aerobic conditions. canada.ca

Environmental Partitioning and Distribution Modeling of this compound

Environmental fate analysis aims to determine the multimedia distribution of a substance after its release into the environment, taking into account its persistence and bioaccumulation potential. canada.cacanada.cacanada.cacanada.ca DNOC is considered persistent in air and water but is not expected to bioaccumulate significantly. canada.cacanada.cacanada.cacanada.cacdc.govcanada.ca

Fugacity Modeling for Multi-Media Distribution

Level III fugacity modeling is a tool used to predict the distribution of a substance across different environmental compartments (air, water, soil, sediment) at equilibrium. canada.cacanada.cacanada.cacanada.ca Results from Level III fugacity modeling for DNOC indicate varying distribution patterns depending on the initial release medium. canada.cacanada.cacanada.cacanada.ca

If DNOC is released solely into water, the majority is predicted to remain in the water compartment, with a minor amount partitioning to sediments and less than one percent to air and soil. canada.cacanada.cacanada.cacanada.ca

Release Medium (100%) Percentage in Air Percentage in Water Percentage in Soil Percentage in Sediment
Water <1 Majority (e.g., 99%) <1 Minor (e.g., 1%)

canada.cacanada.cacanada.cacanada.ca

With emissions solely to air, the majority of DNOC is predicted to partition to air, soil, and water, with a negligible amount adsorbing to sediment. canada.cacanada.cacanada.cacanada.ca Specifically, one model predicted partitioning to air (47.7%), soil (32.0%), water (20.1%), and sediment (0.212%) when released 100% to air. canada.ca

Release Medium (100%) Percentage in Air Percentage in Water Percentage in Soil Percentage in Sediment
Air Majority (e.g., 47.7%) Significant (e.g., 20.1%) Significant (e.g., 32.0%) Negligible (e.g., 0.212%)

canada.cacanada.cacanada.ca

If DNOC were released equally to all three major environmental compartments (air, water, and soil), it would mainly partition to water and soil, with some partitioning to air. canada.cacanada.cacanada.cacanada.ca

Transport in Soil Columns and Leaching Potential of this compound

The mobility of DNOC in soil is considered moderate based on estimated soil sorption (Koc) values ranging from 2.35 to 2.77. cdc.gov Adsorption of DNOC to soil increases with a decrease in soil pH and an increase in clay and organic carbon content. cdc.gov

However, the water-soluble salts of DNOC, such as sodium, potassium, calcium, and ammonium (B1175870) salts, might be expected to leach into soil. cdc.govcdc.gov

Runoff Potential and Transfer to Surface Waters

Although specific experimental data on runoff were not extensively located in the search results, it is considered likely that DNOC will transfer to adjacent surface water or land via runoff water from treated fields or waste sites. cdc.govcdc.gov This potential transfer is supported by the detection of DNOC in surface water in various locations. cdc.govcanada.ca

Industrial uses of DNOC are also believed to potentially result in releases of the substance to surface waters. canada.cacanada.cacanada.ca A conservative scenario developed to account for potential releases from industrial process losses indicated a low potential for risk to aquatic organisms. canada.cacanada.ca

Atmospheric Formation and Occurrence of this compound

DNOC occurs in the environment primarily as a result of human activity, including direct release and secondary transformation of atmospheric pollutants. canada.cacanada.ca Researchers have examined the atmospheric occurrence and formation of DNOC. canada.cacanada.ca

DNOC has been shown to form as a secondary pollutant through the reaction of toluene (B28343) and 2-methylphenol with nitrogen monoxide and hydroxyl radicals in the atmosphere. canada.cacanada.cacanada.ca It may also form during the combustion of fossil fuels or as a result of photochemical reactions between precursor compounds like benzene and toluene, and hydroxyl radicals and nitrogen oxides. canada.cacanada.ca While the extent and mechanisms of atmospheric formation are not fully understood, scientific studies support its formation in air through reactions with reactive species such as OH and NO radicals. canada.ca Direct emission from car exhaust is likely of minor importance. canada.cacanada.ca

DNOC has been detected in atmospheric air and precipitation at various locations in Europe. who.intcanada.camst.dk The presence of nitrated phenols in rain is not solely explained by pesticide applications. canada.ca DNOC has been detected in rainwater in Switzerland and Denmark, even in areas where the substance had not been used as a pesticide for years, suggesting atmospheric transport and formation play a role. cdc.govmst.dk Unexpectedly high concentrations of DNOC were found in precipitation in Denmark over a sampling period, with current literature indicating photochemical reactions of toluene and nitrogen oxides from traffic pollution as a likely source. mst.dk

DNOC is expected to exist primarily as a vapor in the ambient atmosphere based on its vapor pressure, although at temperatures below 20 °C, it may exist in both vapor and particulate phases according to a gas/particle partitioning model. nih.gov It can be removed from the air by rain and snow. cdc.gov

Ecotoxicological Impacts of this compound

This compound (DNOC) is a chemical compound that has been utilized as a pesticide and herbicide. Despite its historical uses, its application has been largely discontinued (B1498344) due to significant concerns regarding its toxicity to both the environment and living organisms. ontosight.ai DNOC is known to exert toxic effects across various environmental compartments, including aquatic and terrestrial ecosystems. ontosight.ai

Aquatic Ecotoxicity of this compound

DNOC poses risks to aquatic life, exhibiting toxicity to a range of organisms within these environments. pic.intwho.intwho.int

Acute and Chronic Toxicity to Fish Species

Studies have demonstrated that DNOC is toxic to fish species, with varying levels of sensitivity observed. Acute toxicity values (LC50) for fish range from 0.07 to 5.7 mg/L in laboratory tests, indicating that fish are among the most sensitive aquatic species. who.int Specific examples of acute toxicity data for fish include LC50 values of 6-13 mg/L for carp (B13450389), 0.45 mg/L (96 h) for trout, and 0.95 mg/L (96 h) for bluegill. pic.int Another study reported a 96-hour LC50 of 1.1 mg/L for the fish Oryzias latipes (medaka). env.go.jp For rainbow trout, reported 96-hour LC50 values include 0.066 mg/L and 0.45 mg/L. canada.ca

Calculated toxicity exposure ratios (TERs) for aquatic organisms, based on rainbow trout data, suggest some risk from spray drift. who.intwho.int Implementing a 5-meter buffer zone from water courses can increase TER values to acceptable levels. who.intwho.int

Here is a summary of acute toxicity data for fish:

SpeciesEndpointConcentration (mg/L)DurationSource
CarpLC506-13- pic.int
TroutLC500.4596 h pic.int
BluegillLC500.9596 h pic.int
Oryzias latipesLC501.196 h env.go.jp
Rainbow troutLC500.06696 h canada.ca
Rainbow troutLC500.4596 h canada.ca
Fathead MinnowLC501.5496 h
Bluegill/SunfishLC500.3696 h
Rainbow troutLC500.06696 h

Effects on Aquatic Invertebrates and Microorganisms

Aquatic invertebrates are also susceptible to the toxic effects of DNOC. The 24-hour LC50 for Daphnia is reported as 5.7 mg/L. pic.int A 14-day No Observed Effect Concentration (NOEC) for Daphnia is 0.6 mg/L. pic.int For the crustacean Daphnia pulex, a 48-hour EC50 for immobilization was 145 µg/L. env.go.jp

DNOC can also affect aquatic microorganisms and algae. The 96-hour LC50 for algae is 6 mg/L. pic.int For the green algae Pseudokirchneriella subcapitata, a 72-hour EC50 for growth inhibition was 5,600 µg/L, and a 72-hour NOEC was 310 µg/L. env.go.jp While some sources indicate that DNOC is more harmful to plankton and microorganisms than to fish, acute toxicity to aquatic organisms generally shows considerable variability. who.intiisc.ac.in

Here is a summary of toxicity data for aquatic invertebrates and microorganisms:

OrganismEndpointConcentration (mg/L or µg/L)DurationSource
DaphniaLC505.7 mg/L24 h pic.int
DaphniaNOEC0.6 mg/L14 d pic.int
Daphnia pulexEC50 (immobilization)145 µg/L48 h env.go.jp
AlgaeLC506 mg/L96 h pic.int
Pseudokirchneriella subcapitataEC50 (growth inhibition)5,600 µg/L72 h env.go.jp
Pseudokirchneriella subcapitataNOEC (growth inhibition)310 µg/L72 h env.go.jp
Water fleasThreshold concentration3 mg/L- iisc.ac.in
MosquitoesThreshold concentration500 mg/L- iisc.ac.in

Bioaccumulation and Bioconcentration Potential in Aquatic Organisms

The potential for DNOC to bioaccumulate or bioconcentrate in aquatic organisms appears to be low to moderate. nih.gov While some estimated bioconcentration factors (BCF) suggest that bioconcentration may not be significant, others indicate a potential for bioaccumulation based on the log octanol/water partition coefficient (log Kow). cdc.gov Given that DNOC exists predominantly in ionic forms in most natural waters, bioconcentration is not expected to be a major concern. cdc.gov

Experimental BCF values for fish have been reported. BCF values of <0.3-0.7 at 50 µg/L and <2.9 at 5 µg/L were measured for carp (Cyprinus carpio) exposed over a 6-week period. nih.gov Using a dynamic flow-through test (OECD 305E), the BCF for zebra fish (Brachydanio rerio) was calculated as 1.4 from uptake and clearance kinetics. nih.gov BCF values ranging from 56-64 were found for Pimephales promelas (fathead minnow) after a 24-30 day exposure to 0.6-7.8 µg/L of DNOC. nih.gov A BCF of 1.5 has also been reported for fish. nih.gov

According to a classification scheme, these BCF values suggest that the potential for bioconcentration in aquatic organisms is low to moderate. nih.gov Some research indicates that DNOC was not biotransformed in the aquatic invertebrate Gammarus pulex. nih.govecotoxmodels.org

Terrestrial Ecotoxicity of this compound

DNOC can also impact terrestrial ecosystems, affecting soil organisms and processes. pic.intwho.int

Impacts on Soil Microbial Communities and Enzyme Activity

At a concentration of 2.5 mg/kg of soil, DNOC has been shown to stimulate respiration, which is indicative of the decomposition of organic components in the soil by microflora. pic.int Adsorption of DNOC by clays is pH-dependent, with greater than 99% adsorption on illite (B577164) and montmorillonite (B579905) clays at pH 4.6, and no adsorption at pH 7.3. ymparisto.fi Degradation in soil can occur more quickly in soils previously treated with DNOC. ymparisto.fi While most soil organisms are not adversely affected and CO2 production is not impaired, the effect on microarthropods and earthworms can be lethal. iisc.ac.in

Toxicity to Terrestrial Invertebrates (e.g., Earthworms)

DNOC is considered moderately toxic to earthworms. herts.ac.ukherts.ac.ukherts.ac.ukherts.ac.uk Acute toxicity studies on earthworms (Eisenia fetida) have reported LC50 values. The LC50 (7 days) is 17 mg/kg of soil, and the LC50 (14 days) is 15 mg/kg soil. pic.intwho.int These values indicate a moderate risk to earthworms following the use of DNOC as a desiccant. who.int While DNOC is toxic to Lumbricus castaneus, it is considered harmless to Allolobophora caliginosa, both being earthworm species. ymparisto.fi

Here is a summary of toxicity data for earthworms:

SpeciesEndpointConcentration (mg/kg soil)DurationSource
EarthwormLC50177 days pic.intwho.int
EarthwormLC501514 days pic.intwho.int
Lumbricus castaneusToxic-- ymparisto.fi
Allolobophora caliginosaHarmless-- ymparisto.fi

Iii. Ecotoxicological Impacts of 4,6 Dinitro O Cresol

Terrestrial Ecotoxicity of 4,6-Dinitro-O-cresol

Effects on Avian Species (e.g., Honey Bees, Japanese Quail)

DNOC has demonstrated toxicity to avian species, with varying levels of sensitivity observed across different birds. Studies have provided acute oral and dietary toxicity data for several species.

Acute oral toxicity (LD50) values for birds range from 8.3 mg/kg body weight (bw) in pheasants and partridges to 23 mg/kg in ducks pic.intwho.int. For Japanese quail (Coturnix japonica), the 24-hour oral LD50 was determined to be 14.8 mg DNOC/kg b.w. who.intcanada.ca. Subacute dietary toxicity studies on Japanese quail have also been conducted, with an 8-day LC50 reported as 637 mg DNOC/kg of diet, which is equivalent to approximately 106 mg DNOC/kg b.w. who.intcanada.ca. These results suggest that mortality can occur quickly after administration pic.int.

Data on the acute toxicity of DNOC to wild birds from other studies have also been reported. For instance, pheasants treated with a formulated product containing 35% DNOC via gavage showed an LD50 of 8.4 mg DNOC/kg b.w., while partridges had an LD50 of 8.3 mg DNOC/kg b.w. who.int. Subchronic studies indicated LD50 values of 7.1 mg DNOC/kg b.w. per day for pheasants and 11.1 mg DNOC/kg b.w. per day for partridges when administered over three consecutive days, suggesting a lack of accumulation who.int.

SpeciesEndpointValue (mg/kg b.w. or mg/kg diet)Reference
Japanese QuailAcute Oral LD5014.8 who.intcanada.ca
Japanese Quail8-day LC50637 (diet) who.intcanada.ca
PheasantsAcute Oral LD508.3 pic.intwho.int
PartridgesAcute Oral LD508.3-25 pic.intwho.int
DuckAcute Oral LD5023 pic.intwho.int
PheasantsLD01.4 pic.int
PartridgesLD04.4 pic.int
PheasantsSubchronic LD507.1 (per day) who.int
PartridgesSubchronic LD5011.1 (per day) who.int

Regarding honey bees (Apis mellifera), DNOC is highly toxic under laboratory conditions, with an acute oral LD50 of 2.04 ± 0.25 µ g/bee pic.int. However, under field conditions, the risk to honey bees has been shown to be low pic.intherts.ac.ukpic.int. This is attributed to factors such as the repellent effect of sprayed solutions, the wilting of treated flowers making them unattractive to bees, and the typical application timing of DNOC in autumn and winter when bees are not actively foraging below certain temperatures who.int.

Toxicity to Mammalian Wildlife

DNOC is highly toxic to mammals if ingested herts.ac.uk. The acute oral LD50 value retained for European Community risk evaluation for mammals is 26 mg/kg bw (rat) pic.int. Other reported LD50 values include 50 to 100 mg/kg b.w. in pigs and 50 mg/kg in domestic cats mdpi.com.

A high risk to mammals from all intended uses was identified based on available data pic.int. Ecological risk assessments for terrestrial vertebrates like mink and otter have utilized repeated mammalian (rat) oral dose toxicity data, such as a lowest-observed-effect level (LOEL) of 2.5 mg/kg-bw per day from a 90-day dietary study, to derive critical toxicity values for wildlife canada.ca.

Recent studies have confirmed that DNOC still poses a poisoning risk to both domestic and wild animals. For example, a study in the Abruzzo region of Italy between 2014 and 2022 found DNOC present in poison baits and gastric contents of poisoned dogs and red foxes mdpi.comnih.gov. This highlights the continued environmental presence and potential exposure pathways for mammalian wildlife, even after the prohibition of its use as a pesticide in many areas mdpi.com.

Phytotoxicological Effects of this compound on Non-Target Plants

DNOC is known to be strongly phytotoxic, particularly to broad-leaved plants cdc.govpic.int. Its historical uses included acting as a contact herbicide to control broad-leaved weeds in cereals and as a desiccant for potato and leguminous seed crops before harvesting cdc.gov. It was also used as a defoliant ymparisto.fi.

While some sources indicate potential phytotoxicity without specific data in certain contexts pic.int, its historical application as a herbicide and defoliant underscores its detrimental effects on plant life. Research has also explored the genotoxic and cytotoxic effects of DNOC on non-target plants at a cellular level. Studies using the Allium cepa (onion) root tip test have shown that DNOC can induce chromosomal aberrations, indicating a genotoxic effect researchgate.net. This suggests that even minimal residual amounts accumulated in the soil could damage plant chromosomes and have a mutagenic effect researchgate.net.

Ecological Risk Assessment Methodologies for this compound

Ecological Risk Assessment (ERA) for substances like DNOC involves a systematic process to evaluate the potential for adverse effects on the environment. Methodologies typically include characterizing the hazard posed by the substance and assessing the potential for exposure canada.cacanada.ca.

One approach in characterizing ecological risk involves the use of risk quotients (RQ), which compare predicted environmental concentrations (PEC) to critical toxicity values (CTV) or predicted no-effect concentrations (PNEC) canada.ca. For DNOC, this has included assessing risks to pelagic organisms (e.g., fish), soil organisms (e.g., earthworms), and wildlife consumers (e.g., mink, otter) canada.ca.

Data used in ERA for DNOC includes toxicity values for various organisms, such as LC50 values for fish and earthworms canada.ca. Application factors are often applied to laboratory toxicity data to account for extrapolations to field conditions, acute to chronic ratios, and variations in species sensitivity when determining PNECs canada.ca.

Ecological risk assessments also consider factors such as the persistence and bioaccumulation potential of DNOC in the environment canada.cacanada.ca. Although DNOC is not expected to be persistent in all environmental compartments and has a low bioconcentration factor, its toxicity and potential for continued presence due to past use or formation as a secondary pollutant necessitate assessment pic.intherts.ac.ukcanada.cacanada.cacanada.ca. Methodologies may also involve scenario-based assessments to estimate potential environmental concentrations resulting from various sources, such as industrial releases or rainfall canada.cacanada.ca.

General methodological frameworks for environmental risk assessment provide a structured approach to identifying hazards, analyzing potential impacts, and evaluating the significance of risks eeer.orgiaia.org. These frameworks emphasize systematic assessment and can incorporate expert judgment and detailed data analysis to inform risk management decisions eeer.orgiaia.org.

Iv. Human Health Toxicology of 4,6 Dinitro O Cresol

Molecular and Cellular Mechanisms of 4,6-Dinitro-O-cresol Toxicity

The acute toxic effects of DNOC are directly linked to its actions on cellular metabolism, particularly its impact on mitochondrial function. nih.gov

Uncoupling of Mitochondrial Oxidative Phosphorylation

DNOC is a potent protonophore, acting as a classic uncoupler of oxidative phosphorylation in mitochondria. nih.govcapes.gov.brnih.gov This uncoupling effect occurs by dissipating the proton electrochemical gradient across the inner mitochondrial membrane. nih.govcapes.gov.brnih.gov Normally, this gradient is crucial for driving the synthesis of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403). nih.gov By disrupting this gradient, DNOC allows electron transport to continue unchecked, but the energy released from this process is dissipated as heat rather than being captured in the high-energy phosphate bonds of ATP. This uncoupling leads to an increase in succinate-supported mitochondrial respiration in both the presence and absence of ADP, alongside a decrease in the transmembrane potential. capes.gov.brnih.gov The resulting inefficiency in ATP production forces the cell to accelerate metabolic processes in an attempt to generate sufficient energy. nih.gov This accelerated metabolism, particularly the unchecked electron transport, contributes significantly to the heat production characteristic of DNOC toxicity. nih.gov

Interference with the Tricarboxylic Acid (TCA) Cycle

DNOC is believed to cause an acceleration of metabolic processes that are part of the tricarboxylic acid (TCA) cycle. nih.gov The TCA cycle is a central pathway for the oxidative metabolism of carbohydrates, fats, and proteins, generating reduced coenzymes (NADH and FADH2) that fuel oxidative phosphorylation for ATP synthesis. nih.govcreative-proteomics.com By uncoupling oxidative phosphorylation, DNOC leads to an increased availability of ADP and inorganic phosphate. These molecules are substrates for ATP synthesis, and their increased availability can drive the TCA cycle to operate at a higher rate in an attempt to replenish ATP. However, because the energy is released as heat due to uncoupling, this accelerated cycle does not result in efficient energy storage as ATP. While DNOC's primary mechanism is uncoupling, its downstream effects on the energy state of the cell can indirectly influence the flux through the TCA cycle.

Effects on Mitochondrial Membrane Permeability and Proton Gradients

DNOC's action as a protonophore directly impacts the permeability of the inner mitochondrial membrane to protons, thereby disrupting the proton gradient essential for ATP synthesis. nih.govcapes.gov.brnih.gov Studies using isolated rat liver mitochondria have shown that DNOC (at concentrations of 10–50 μM) acts as a classical uncoupler by increasing succinate-supported mitochondrial respiration and decreasing the transmembrane potential. capes.gov.brnih.gov The protonophoric activity is evidenced by the induction of mitochondrial swelling in hyposmotic K+-acetate medium in the presence of valinomycin. capes.gov.brnih.gov At higher concentrations (> 50 μM), DNOC can also inhibit succinate-supported respiration and decrease the activity of succinate (B1194679) dehydrogenase, an enzyme in both the TCA cycle and the electron transport chain. capes.gov.brnih.gov Furthermore, in calcium-loaded mitochondria, uncoupling concentrations of DNOC can induce non-specific membrane permeabilization, leading to mitochondrial permeability transition. nih.govcapes.gov.brnih.gov This transition is associated with the oxidation of membrane protein thiols, potentially mediated by reactive oxygen species generated within the mitochondria. nih.govcapes.gov.brnih.gov Cyclosporin A, an inhibitor of mitochondrial permeability transition, has been shown to prevent DNOC-induced mitochondrial swelling in the presence of calcium. capes.gov.brnih.gov

Role of Cellular Anoxia in Systemic Effects

While the primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation and the resulting hyperthermia and metabolic disruption, cellular anoxia can play a secondary role in systemic effects, particularly on the cardiovascular system. nih.govcdc.gov The increased metabolic rate induced by DNOC leads to a higher demand for oxygen. If oxygen supply cannot meet this elevated demand, localized or systemic cellular anoxia can occur. nih.gov Cardiovascular effects, such as elevated pulse rates, tachycardia, and palpitations, have been observed in individuals exposed to DNOC. nih.govcdc.gov These effects appear to be secondary to cellular anoxia, representing the body's compensatory response to the increased oxygen demand and inefficient energy production. nih.govcdc.gov

Toxicokinetics and Metabolism of this compound

The toxicokinetics of DNOC, encompassing its absorption, distribution, and excretion, are crucial in understanding its systemic availability and elimination from biological systems.

Absorption, Distribution, and Excretion Dynamics in Biological Systems

DNOC can be absorbed into the body via oral, inhalation, and dermal routes. cdc.gov Evidence of gastrointestinal absorption comes from the detection of DNOC in the liver, stomach, kidney, heart, and brain of individuals who ingested the compound. cdc.gov Rapid absorption by the respiratory tract has been observed in both humans and animals. cdc.gov For instance, a high serum DNOC concentration was detected in a spray operator following acute inhalation exposure. cdc.gov Dermal absorption also occurs, with studies in volunteers showing increased blood DNOC levels within hours of dermal application. cdc.gov

Once absorbed, DNOC binds to albumin and is distributed to most tissues, including the lungs, heart, liver, kidney, brain, spleen, and muscle.

Metabolism of DNOC primarily involves reduction to less toxic monoamino derivatives, such as 6-amino-4-nitro-o-cresol and 6-acetamido-4-nitro-o-cresol. cdc.gov These metabolites may then be conjugated. cdc.gov While small quantities of DNOC may be conjugated directly, the major detoxification pathway appears to be the reduction of the nitro groups. cdc.gov Studies in rabbits have shown that amino derivatives are significantly less toxic than the parent compound. cdc.gov Unchanged DNOC and its conjugated and unconjugated metabolites are primarily eliminated via the urine. cdc.gov In rabbits, a significant portion of an oral dose was excreted in the urine within 2-3 days, with the ratio of metabolites to unchanged DNOC increasing with higher doses, suggesting that the reductive metabolic pathway becomes more prominent at higher exposures. cdc.gov

Table: Absorption and Excretion of DNOC in Rabbits Following Oral Administration

Dose (mg/kg)Percentage of Dose Excreted in Urine (within 2 days)Percentage as Unchanged DNOCPercentage as Metabolites
20-30< 20%~5%< 20%

Based on data from Smith et al. (1953) cdc.gov

Note: This table presents summarized data from a specific study and may not represent the full spectrum of excretion dynamics across all species or exposure conditions.

Table: Detection of DNOC and Metabolites in Rabbit Tissues and Urine

CompoundTissue (after 18 mg/kg oral dose)Urine (as % of 10-15 mg/kg oral dose)
DNOCDetected (unspecified tissues)25-38% (total DNOC + 6-ANOC)
6-amino-4-nitro-o-cresol (6-ANOC)Detected (liver, kidney, brain)Present (part of total)
4-amino-6-nitro-o-cresol (4-ANOC)Not detectedSmaller amounts detected

Based on data from Truhaut and De Lavaur (1967) cdc.gov

Metabolic Pathways and Metabolite Identification (e.g., Amino Derivatives)

DNOC is absorbed through oral, inhalation, and dermal routes . Once absorbed, it is distributed to most tissues, including the lungs, heart, liver, kidney, brain, spleen, and muscle, primarily bound to albumin . The metabolism of DNOC has been studied in both rats and rabbits, revealing comparable metabolic routes pic.intcdc.gov. The primary metabolic pathway involves the reduction of one or both of the nitro groups to form amino derivatives pic.intcdc.gov.

Studies in rabbits have identified several metabolites in urine, including 6-amino-4-nitro-o-cresol (6-ANOC), 6-acetamido-4-nitro-o-cresol (6-AcANOC), amino-nitro-o-cresol, and acetamido-nitro-o-cresol nih.gov. The reduction of the nitro group at the 6-position appears to be a major detoxification pathway, as 6-ANOC and 6-AcANOC were found to be less toxic than the parent compound in rabbits cdc.gov. As the dose of DNOC increased in rabbits, the ratio of 6-ANOC to DNOC in urine also increased cdc.gov.

In rats, urinary metabolites identified include 6-ANOC, 6-AcANOC, 4,6-dinitro-2-hydroxymethylphenol (DNHMP), 4,6-diacetamido-o-cresol (DAcAOC), and 4-acetamido-6-nitro-o-cresol (4-AcANOC) cdc.gov. Nitro group reduction followed by acetylation or conjugation constitutes a major pathway of DNOC biotransformation nih.gov. While small quantities of DNOC may be conjugated, most of the dose appears to be reduced to mono amino derivatives and subsequently conjugated prior to excretion cdc.gov.

Rat cecal microorganisms have also been shown to rapidly metabolize DNOC, primarily to 6-ANOC and then to the diamine derivative (DAOC) nih.gov.

Metabolite Name Abbreviation Detected In Pathway
6-amino-4-nitro-o-cresol 6-ANOC Rabbit urine, Rat urine, Rat cecal microorganisms, Rabbit liver, kidney, brain Nitro group reduction
6-acetamido-4-nitro-o-cresol 6-AcANOC Rabbit urine, Rat urine Acetylation of 6-ANOC
4-amino-6-nitro-o-cresol 4-ANOC Rabbit urine, Rat urine Nitro group reduction
4-acetamido-6-nitro-o-cresol 4-AcANOC Rat urine Acetylation of 4-ANOC
4,6-diacetamido-o-cresol DAcAOC Rat urine Acetylation of diamino derivative
4,6-diamino-o-cresol DAOC Rat cecal microorganisms Reduction of 6-ANOC nitro group
4,6-dinitro-2-hydroxymethylphenol DNHMP Rat urine Methyl group oxidation (less common)
Amino-nitro-o-cresol - Rabbit urine -
Acetamido-nitro-o-cresol - Rabbit urine -
3-amino-5-nitrosalicylic acid 3-ANSA Rabbit urine Further metabolism of acetylated metabolite

Comparative Toxicokinetics between Humans and Animal Models

Toxicokinetic studies indicate notable differences in the handling of DNOC between humans and animals. Humans tend to accumulate DNOC to a greater extent and eliminate it more slowly than animals such as rats and rabbits cdc.govnih.gov. The elimination half-life of a single oral dose in rats is reported to be 1-1.5 days pic.int. In contrast, studies in humans suggest a tendency for accumulation with a half-life varying from 4 to 7 days pic.int. This indicates that humans retain DNOC longer than other tested species pic.int.

After comparing data from humans, rats, and rabbits, it was concluded that rabbits are the most efficient in detoxifying and eliminating DNOC cdc.gov. Elimination rate constants for DNOC have been reported for various species, showing variations in clearance rates cdc.gov.

Genotoxic and Mutagenic Potential of this compound

DNOC has been evaluated for its genotoxic and mutagenic potential in a variety of in vivo and in vitro test systems nih.gov. The results from these studies have been contradictory, leading the European Community to classify DNOC as a mutagen Category 3 due to inconclusive available data but in order to protect human health pic.int.

In Vitro and In Vivo Genotoxicity Studies

In vitro studies have shown positive results for the mutagenic potential of DNOC in bacterial mutagenicity systems (strains TA98 and TA100) both with and without metabolic activation nih.gov. The mutagenic response in the Ames test was reduced or abolished when nitroreductase-deficient strains were used, suggesting the involvement of nitroreductase in the activation of DNOC to mutagenic species nih.gov. DNOC has also been found positive in the Salmonella test system and the Drosophila sex-linked recessive lethal test cdc.govresearchgate.net. In vitro studies using cultured human lymphocytes treated with DNOC have shown induction of chromosomal aberrations ncats.iocdc.govresearchgate.net.

In vivo tests have mostly yielded positive results nih.gov. Studies have reported positive findings for sex-linked recessive lethal mutations in Drosophila melanogaster, DNA damage in rat hepatocytes, chromosomal aberrations in bone marrow cells of rats and mice, chromosomal aberrations in mouse germ cells, and dominant lethal mutations in mice nih.gov.

Test System Type Result Reference
Bacterial mutagenicity (Ames) In vitro Positive nih.govcdc.govresearchgate.net
Drosophila sex-linked recessive lethal In vivo Positive cdc.govnih.govresearchgate.net
Rat hepatocyte DNA damage In vivo Positive nih.gov
Rat bone marrow chromosomal aberrations In vivo Positive nih.gov
Mouse bone marrow chromosomal aberrations In vivo Positive dergipark.org.trnih.govresearchgate.net
Mouse germ cell chromosomal aberrations In vivo Positive nih.gov
Mouse dominant lethal mutations In vivo Positive dergipark.org.trnih.govresearchgate.net
Human lymphocytes chromosomal aberrations In vitro Positive ncats.iocdc.govresearchgate.net
Allium cepa root tip assay In vivo Positive dergipark.org.trresearchgate.net

Induction of Chromosomal Aberrations and DNA Damage

Research indicates that DNOC has the potential to induce chromosomal aberrations and DNA damage. Studies using the Allium cepa root tip assay, a plant test system that correlates well with mammalian and non-mammalian test systems, demonstrated that DNOC induced chromosomal aberrations such as breaks and bridges dergipark.org.trresearchgate.net. The frequency of these aberrations was found to be dependent on concentration and exposure time researchgate.net. Large numbers of c-mitosis were also observed, suggesting that DNOC can act as a spindle inhibitor dergipark.org.trresearchgate.net.

In mammalian systems, DNOC has been shown to induce chromosomal aberrations in bone marrow cells of rats and mice, as well as in mouse germ cells nih.gov. DNA damage in rat hepatocytes has also been reported nih.gov. Studies on cultured human lymphocytes treated with DNOC have shown high frequencies of aberrant cells ncats.iowho.int. While some studies using a herbicide containing DNOC showed clastogenic effects in vivo, results with the pure substance were not always consistent ncats.io.

Clastogenic Activity of this compound

Clastogenicity refers to the ability of a substance to cause structural chromosomal aberrations. Studies, particularly those utilizing the Allium cepa test, have provided evidence for the clastogenic activity of DNOC. The induction of chromosomal breaks and bridges in Allium cepa root tips exposed to DNOC demonstrates its potential to cause structural damage to chromosomes dergipark.org.trresearchgate.net. This clastogenic effect was observed at various concentrations and exposure times dergipark.org.trresearchgate.net. The significant number of breaks observed in these studies further supports the clastogenic nature of DNOC researchgate.net.

Reproductive and Developmental Toxicity of this compound

Information regarding the reproductive and developmental toxicity of DNOC in humans is limited nih.govepa.gov. The EPA has not classified DNOC for potential carcinogenicity, and no information is available on its reproductive or developmental effects in humans nih.govepa.gov.

However, some animal studies suggest potential reproductive effects. There is limited evidence suggesting that DNOC may decrease fertility in male animals nj.govnih.gov. A review of dinitrophenolic compounds indicated that DNOC showed testicular toxicity in laboratory animals, although this effect appeared weaker compared to other related compounds like dinoseb (B1670700) nih.gov. Consecutive gavage doses of DNOC seemed to induce spermatotoxicity by disrupting spermiogenesis or the maturation process of sperm in the epididymis, with testicular spermatids thought to be the most probable target cells in rats nih.gov. Prolonged dietary exposure to DNOC also induced testicular toxicity in rats nih.gov.

For developmental toxicity, one study evaluated developmental endpoints in animals, but the available human and animal data are limited nih.gov. An initial assessment based on reproductive/developmental toxicity tests in rats identified a no-observed-adverse-effect level (NOAEL) for reduced number of litters during the lactation period env.go.jp.

Effects on Spermatogenesis and Sperm Parameters

Research into the effects of DNOC on male reproductive health, specifically spermatogenesis and sperm parameters, is limited in humans. However, animal studies have provided some insights. In rats, oral administration of DNOC at a dose of 15 mg/kg/day for 5 consecutive days resulted in significantly decreased sperm motility and a reduced percentage of normal sperm when examined 14 days after the last dose. nih.govnih.gov This suggests a potential for DNOC to induce spermatotoxic effects. Conflicting data exist from intermediate-duration studies in animals; some studies in rats receiving dietary doses ranging from 1 to 25 mg/kg/day for 77 to 182 days or 1.25 to 20 mg/kg/day for 3 weeks did not observe histopathological lesions in the testes. nih.gov Another study in mice administered DNOC orally or intraperitoneally for 5 days found no marked effect on sperm abnormalities, sperm counts, or testicular weight at doses up to 12 mg/kg/day. ornl.gov A LOAEL of 10 mg/kg-day was identified in one study for increased percentages of abnormal sperm in rats. ornl.gov

Table 1: Summary of Select Animal Studies on DNOC Effects on Sperm Parameters

SpeciesRouteDurationDose (mg/kg/day)Observed Effects on SpermReference
RatOral5 days15Decreased motility, decreased percentage normal sperm (14 days post-dosing) nih.govnih.gov
RatDietary77-182 days1-25No histopathological lesions in testes nih.gov
RatDietary3 weeks1.25-20No histopathological lesions in testes nih.gov
MouseOral/Intraperitoneal5 daysUp to 12No marked effect on abnormalities, count, or testicular weight ornl.gov
Rat10 (LOAEL)Increased percentages of abnormal sperm ornl.gov

Potential for Developmental Abnormalities

Information regarding the potential for this compound to cause developmental abnormalities in humans is limited. nih.govepa.gov Only one study evaluating developmental endpoints in animals was noted in a toxicological profile for dinitrocresols. nih.gov No information on the developmental effects of DNOC in humans is available. nih.govepa.gov

Systemic Organ Toxicity of this compound

Exposure to DNOC can lead to a range of systemic toxic effects due to its impact on cellular metabolism. nih.gov

Metabolic Disturbances (e.g., Basal Metabolic Rate, Body Temperature, Blood Sugar)

DNOC is known to significantly increase the basal metabolic rate in both humans and animals following exposure. nih.govepa.govcdc.gov This increased metabolic activity is often accompanied by elevated body temperature and increased blood sugar levels. nih.govcdc.gov Decreased activity of selected enzymes has also been reported. nih.govcdc.gov Symptoms such as profuse sweating, thirst, and fatigue are common manifestations of these metabolic disturbances in exposed individuals. nih.govcdc.gov In one study, two human subjects who received 3 mg/kg/day of DNOC showed a 70-100% increase in metabolic rate within 3 days. cdc.gov

Respiratory System Effects (e.g., Breathing Rate)

DNOC exposure can affect the respiratory system, leading to symptoms such as elevated respiration rate and shallow breathing. nih.govnih.gov Dyspnea, or difficulty breathing, has also been reported in individuals exposed during occupational activities involving the production, mixing, or spraying of DNOC. nih.gov

Neurological Manifestations (e.g., Lethargy, Peripheral Neuritis)

Neurological effects are among the observed toxicities of DNOC. nih.govcdc.gov Lethargy, dizziness, twitching, ataxia (lack of coordination), and sluggishness have been reported in both humans and animals exposed to DNOC. nih.govcdc.gov Depression and lethargy appear to be common neurological signs in exposed individuals. nih.gov Peripheral neuritis has also been noted in humans. cdc.govcdc.gov Severe exposure can lead to more serious neurological effects, including seizures and coma. nih.govnoaa.gov

Table 2: Summary of Systemic Organ Toxicity Manifestations

SystemManifestationsReference
MetabolicIncreased basal metabolic rate, elevated body temperature, increased blood sugar, decreased enzyme activity, sweating, thirst, fatigue nih.govnih.govcdc.govcdc.gov
CardiovascularIncreased pulse rate, tachycardia, palpitations, edema of fingers and hands nih.govnih.govwikipedia.orgnj.gov
RespiratoryElevated breathing rate, shallow breathing, dyspnea nih.govnih.gov
NeurologicalLethargy, dizziness, twitching, ataxia, sluggishness, depression, peripheral neuritis, seizures, coma nih.govcdc.govcdc.govnoaa.gov

Ocular Impairments (e.g., Cataract Formation, Conjunctivae Pigmentation)

Exposure to DNOC has been associated with ocular impairments in humans, including cataract formation and pigmentation of the conjunctivae. epa.govcdc.gov The development of cataracts was a significant factor in the discontinuation of DNOC and dinitrophenol for weight loss purposes in humans. cdc.gov While the yellow staining of the sclera (the white part of the eye) can occur, this cosmetic effect is generally not considered adverse. nih.gov However, unspecified visual disturbances have been reported in agricultural workers following dermal exposure to DNOC. nih.gov Animal studies have also investigated the ocular effects of DNOC. For instance, instilling a 0.9% solution of DNOC as the sodium salt into the conjunctival sac of rabbits did not cause signs of ocular irritation within 24 hours. nih.gov In cats exposed to DNOC dust, blepharospasm and excessive lacrimation were observed. nih.gov

Pigmentation of the conjunctivae, appearing as a greenish-yellow discoloration, has been noted as a symptom of both acute and chronic DNOC toxicity in humans. epa.gov

Dermal and Immunological Responses

DNOC is a yellow compound that can stain human skin upon contact. nih.gov While this staining is primarily a cosmetic effect, other dermal and immunological responses have been reported. nih.gov Dermal exposure to DNOC does not appear to cause local irritation in humans. nih.gov Studies involving the application of diluted DNOC solutions (0.5% or 1.0%) to the skin of agricultural workers and other individuals did not result in dermal irritation. nih.gov Similarly, repeated daily application of a 1.8% DNOC sodium salt solution to human skin for 30 days showed no signs of local irritation or systemic toxicity. nih.gov Animal studies generally support that DNOC is not irritating to the skin, although slight skin irritation was observed in rabbits in one study. nih.gov

Immunological responses, specifically urticarial eruptions (allergic reactions), have been reported in humans following oral exposure to DNOC. nih.gov However, maculopapular urticarial eruptions observed in humans after oral exposure were not noted in animal studies. cdc.gov No studies were identified that specifically evaluated the potential of DNOC to cause skin sensitization in humans or predictive tests in animals. cdc.gov Based on structure-activity relationships, DNOC was predicted to be negative for sensitization. cdc.gov

Hepatic Alterations

Evidence suggests that DNOC may cause hepatic alterations. Congestion of the liver was observed in an agricultural worker who died after accidental ingestion of DNOC. nih.gov Unspecified liver damage and enlarged livers were also noted in several agricultural workers exposed to DNOC for 8 hours. nih.gov Severe capillary hyperemia was found in the liver of a young boy who died after accidental dermal application of a large amount of DNOC. nih.gov

Animal studies have also indicated potential hepatic pathology. Enlarged dark brown livers with petechial hemorrhages and necrotic foci were observed in mice that received single gavage doses of DNOC. nih.gov While some animal studies showed changes in liver weight, histological evidence of pathology was not always present. nih.gov Research in European eels exposed to sublethal concentrations of DNOC demonstrated structural and functional alterations in hepatocytes, including proliferation of smooth endoplasmic reticulum, mitochondria, peroxisomes, and lysosomes, as well as changes in hepatic lipid and protein content and stimulation of various enzymes. nih.gov These structural changes correlated with an induction of hepatic biotransformation. nih.gov

The following table summarizes some findings related to hepatic alterations:

Subject TypeExposure ScenarioObserved Hepatic AlterationsSource
Agricultural workerSprayed DNOC for 3 weeks, accidental ingestionCongestion of the liver nih.gov
Young boyAccidental dermal application (12,500 mg)Severe capillary hyperemia in the liver nih.gov
Agricultural workers8-hour exposureUnspecified liver damage, enlarged livers nih.gov
MiceSingle gavage doses (10–35 mg/kg)Enlarged dark brown livers, petechial hemorrhages, necrotic foci nih.gov
European Eel4-week exposure (≥ 5 µg/L for biochemical, ≥ 50 µg/L for ultrastructural)Alterations in hepatocytes, proliferation of organelles, changes in lipid/protein, enzyme stimulation nih.gov

Carcinogenicity Assessment of this compound

Currently, there is no information available on the carcinogenic effects of DNOC in humans or animals. epa.gov Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have not classified DNOC for potential carcinogenicity. nih.govepa.gov The International Agency for Research on Cancer (IARC) also evaluates the carcinogenic risk of chemicals, but no classification for DNOC is readily available in the provided search results. cdc.goviarc.frwho.int The National Toxicology Program (NTP) is another body that identifies carcinogens, but no information regarding DNOC's classification by the NTP was found in the provided context. cdc.govkrnap.cz

Vulnerable Populations and Susceptibility Factors for this compound Exposure

Certain populations may be more vulnerable or susceptible to the effects of chemical exposures, including DNOC. Vulnerability can be influenced by intrinsic (biological) factors and extrinsic (exposure-related) factors. epa.gov Intrinsic factors include age, lifestage, sex, race/ethnicity, and genetic polymorphisms. epa.gov Extrinsic factors encompass socioeconomic status, disease status, nutritional status, geographic proximity to exposure sources, and lifestyle choices. epa.gov

While specific studies on vulnerable populations and susceptibility factors for DNOC exposure are limited in the provided results, general principles of toxicology suggest that certain groups may be at higher risk. Children, pregnant women, and the elderly are often considered vulnerable populations due to physiological differences and potential differences in toxicokinetics and toxicodynamics. europa.euendocrinesciencematters.org Individuals with pre-existing health conditions, such as respiratory or cardiovascular diseases, or those with compromised immune systems, may also exhibit increased susceptibility to pollutants. europa.eu Workers involved in the historical manufacture, formulation, or application of DNOC pesticides were potentially exposed through inhalation or dermal contact. epa.gov Populations living near sites contaminated with DNOC wastes may also face exposure risks. cdc.gov

Factors such as age and lifestage can influence susceptibility, with vulnerability to chemical toxicity potentially being higher during the first months of life and continuing throughout development. europa.eu However, susceptibility can vary depending on the specific chemical and the age of exposure. europa.eu Socioeconomic factors, geographic location (e.g., living near sources of contamination), and certain lifestyle factors can also contribute to increased exposure or susceptibility. epa.goveuropa.eu

V. Analytical Methodologies for 4,6 Dinitro O Cresol

Extraction and Sample Preparation Techniques for 4,6-Dinitro-O-cresol in Environmental and Biological Samples

Effective extraction and sample preparation are critical initial steps to isolate DNOC from complex environmental and biological matrices before instrumental analysis. Common techniques employed include liquid-liquid extraction, solid phase extraction (SPE), and solid phase microextraction (SPME). who.int These methods aim to concentrate the analyte and remove interfering substances.

For instance, the determination of DNOC in poisoned animal samples has involved homogenization of the matrix followed by extraction with a mixture of water, acetone (B3395972), and hexane (B92381), along with sodium chloride. nih.gov The sample is then subjected to shaking and centrifugation to separate the layers. nih.gov In soil samples, extraction with chloromethane (B1201357) in an ultrasonic bath has been reported, followed by filtration and evaporation. at.ua The dry residue is then reconstituted in a suitable solvent like acetone for analysis. at.ua For environmental water samples, solid-phase extraction using cartridges like Autoprep PS-Liq has been utilized to collect trace amounts of DNOC, which are then eluted with acetonitrile (B52724). researchgate.net

Advanced Spectroscopic and Electrochemical Detection Methods for this compound

Spectroscopic and electrochemical methods offer sensitive and often cost-effective approaches for DNOC detection. Spectrophotometry is a conventional technique used for the final quantification of DNOC in some biological sample analysis methods. who.int Spectrophotometric methods utilizing reagents like periodate (B1199274) and copper(II)-neocuproine have been developed for DNOC determination in soil and lemon juice, following reduction of the pesticide. researchgate.net These methods have demonstrated applicability to soil matrices without interference from common cations and anions. researchgate.net

Electrochemical methods, particularly voltammetry, have gained prominence due to their high sensitivity, low sample requirements, and potential for on-site monitoring. researchgate.netresearchgate.net Differential pulse voltammetry (DPV) and stripping square wave voltammetry (SSWV) are examples of electrochemical techniques applied to DNOC detection. researchgate.netrsc.orgresearchgate.net An electrochemical sensor utilizing a glassy carbon electrode modified with a composite of Zr-UiO-66 and functionalized multi-walled carbon nanotubes (FMWCNTs) has been developed for sensitive DNOC determination using DPV. rsc.orgresearchgate.netrsc.org This sensor exhibits distinct oxidation and reduction peaks for DNOC, following a diffusion-controlled mechanism. rsc.orgresearchgate.netrsc.org The electrochemical behavior of DNOC can be influenced by pH, indicating proton participation in the electro-reduction reaction. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy has also been used to study the interaction of DNOC with surfaces like smectite clay, providing insights into the sorption mechanisms and allowing for quantitative analysis based on the perturbation of vibrational modes of the nitro groups upon interaction with exchangeable cations. acs.org

Chromatographic Techniques for this compound Quantification

Chromatographic techniques are widely used for the separation and quantification of DNOC in various matrices, often coupled with sensitive detectors. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common approaches. who.int

HPLC with UV detection is a frequently employed method for DNOC analysis. researchgate.netacs.org Reversed-phase C18 columns are typically used for separation, with mobile phases often consisting of mixtures of methanol (B129727) or acetonitrile and water, sometimes acidified. researchgate.netacs.org For example, an HPLC method for DNOC used an 80% methanol:20% water mobile phase adjusted to pH 2.4 with a UV detector set at 269 nm. acs.org

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for DNOC quantification. nih.govresearchgate.netnih.gov GC-MS can be operated in full-scan or selected ion monitoring (SIM) modes for identification and quantification. nih.gov For instance, GC-MS analysis of DNOC in animal samples used a DB-5 MS capillary column with a temperature program and detected ions at m/z 198, 121, and 105 in SIM mode. nih.gov GC-MS methods are listed for the analysis of DNOC in solid waste matrices, soils, and groundwater. nih.gov Ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been developed for determining DNOC residue in animal-origin foods, offering high sensitivity and selectivity. spkx.net.cn This method typically involves SPE cleanup followed by separation on a C18 column and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. spkx.net.cn

Biomonitoring Techniques for this compound and its Metabolites in Biological Fluids

Biomonitoring plays a crucial role in assessing human or animal exposure to DNOC by measuring the compound or its metabolites in biological fluids such as blood and urine. nih.govnih.goviloencyclopaedia.orgiloencyclopaedia.org The measurement of unchanged DNOC in blood has been proposed for monitoring occupational exposures and evaluating the clinical course of poisonings, as blood concentrations can correlate with the severity of health effects. iloencyclopaedia.orgiloencyclopaedia.org

Analytical methods for measuring DNOC in biological samples have historically relied on spectrophotometry for final quantification, although more advanced techniques like HPLC and GC are also utilized. who.int Biomonitoring of pesticides, including compounds like DNOC, is an area of increasing importance in assessing health risks in both occupational and environmental settings. researchgate.net While the measurement of DNOC itself in biological fluids is a direct indicator of exposure, the analysis of metabolites can provide information about the body's processing of the compound. However, specific details on DNOC metabolite analysis in biological fluids were not extensively detailed in the search results beyond the general concept of biomonitoring for pesticides and their metabolites. iloencyclopaedia.orgresearchgate.net

Method Validation and Performance Characteristics (e.g., Limits of Detection, Accuracy, Selectivity)

Method validation is essential to ensure the reliability and accuracy of analytical techniques used for DNOC determination. Key performance characteristics evaluated include limits of detection (LOD), accuracy, selectivity, linearity, precision, and recovery. rsc.orgnih.govzenodo.orgum.es

The LOD represents the lowest concentration of the analyte that can be reliably detected by the method. Reported LODs for DNOC vary depending on the matrix and the analytical technique used. For instance, a GC/MS method for solid waste matrices, soils, and groundwater has a detection limit of 59 µg/L. nih.gov A spectrophotometric method using copper(II)-neocuproine had an LOD of 0.2 mg/L in soil and lemon juice. researchgate.net UPLC-MS/MS for DNOC residue in animal-origin foods reported a detection limit of 0.005 mg/kg. spkx.net.cn For electrochemical methods, an LOD of 0.119 µM was obtained for a specific concentration range using a modified glassy carbon electrode with DPV. researchgate.netrsc.org A stripping square wave voltammetry method using a hanging mercury drop electrode reported an LOD of 1.12 × 10⁻⁶ mol/L. researchgate.net

Selectivity is the ability of the method to measure the analyte accurately in the presence of other components in the sample matrix. rsc.org The selectivity of developed methods is often evaluated by testing for interference from other pesticides or substances commonly found in the matrix. researchgate.netrsc.org For the electrochemical sensor, interfering effects of non-phenolic pesticides and heavy metals were evaluated to highlight its selectivity. researchgate.netrsc.org

Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between the analyte concentration and the instrument response. rsc.orgspkx.net.cn Precision, typically expressed as relative standard deviation (RSD), indicates the reproducibility of the measurements. researchgate.netrsc.orgresearchgate.netrsc.orgspkx.net.cn RSD values of less than 10% are often considered acceptable for analytical methods. spkx.net.cn For the electrochemical sensor, RSD values for oxidation and reduction peaks were generally below 0.5%. rsc.orgresearchgate.netrsc.org

Method validation procedures, including the evaluation of these performance characteristics, are conducted according to applicable international guidance to confirm the suitability of the analytical method for its intended purpose. zenodo.org

Analytical TechniqueMatrix ExamplesExtraction/PreparationDetection MethodReported LOD/LOQReported RecoveryReported RSDCitation
GC-MSAnimal samplesWater, acetone, hexane extraction; shaking, centrifugationGC-MS (full-scan, SIM)0.25 mg/kgNot specifiedNot specified nih.gov
GC-MSSolid waste, soils, groundwaterNot specified (Method DOE OM100R)GC-MS59 µg/LNot specifiedNot specified nih.gov
SpectrophotometrySoil, lemon juiceZn/HCl reduction, adsorption/elutionSpectrophotometry (periodate, Cu(II)-Nc)1.6 mg/L (periodate), 0.2 mg/L (Cu(II)-Nc)≥ 95%Not specified researchgate.net
HPLC-UVSmectite claySorption from aqueous solutionHPLC-UV (269 nm)~5 µg/g clay (FTIR method)Good agreement with FTIRNot specified acs.org
UPLC-MS/MSAnimal-origin foodsAcetone-hexane extraction, SPE cleanupUPLC-MS/MS (MRM)0.005 mg/kg82.6%–108%< 10% spkx.net.cn
Electrochemical Sensor (Modified GCE)Spiked potato samplesNot specifiedDifferential Pulse Voltammetry (DPV)0.119 µMNot specified (standard deviation < 3% for spiked potato)< 0.5% (for peaks) rsc.orgresearchgate.netrsc.org
Stripping Square Wave Voltammetry (SSWV)Water samplesNot specifiedSSWV (HMDE)1.12 × 10⁻⁶ mol/L~102%Not specified researchgate.netresearchgate.netresearchgate.net
LC-MS/MSEnvironmental waterSPE (Autoprep PS-Liq)LC-MS/MS (ESI-negative, MRM)0.24 ng/LNot specified1.9%-8.9% (for related compounds) researchgate.net

Note: LOD/LOQ values may vary based on specific method parameters and matrix.

Vi. Remediation and Mitigation Strategies for 4,6 Dinitro O Cresol Contamination

Bioremediation Approaches for 4,6-Dinitro-O-cresol

Bioremediation leverages the metabolic capabilities of living organisms, primarily microorganisms and plants, to break down or remove contaminants from the environment.

Microbial Degradation in Contaminated Soils and Water

Microbial degradation is a key process in the natural attenuation and engineered bioremediation of DNOC in both soil and water environments researchgate.netcluin.orgresearchgate.netdtic.milresearchgate.net. Various microorganisms, including certain bacterial species, have demonstrated the ability to metabolize DNOC. A mixed culture of microorganisms isolated from pesticide-contaminated soil and activated sludge was found to aerobically decompose DNOC in batch cultures and fixed-bed column reactors nih.gov. This process resulted in the release of 65% to 84% of the substrate nitrogen as nitrate (B79036) and the recovery of 61% of the carbon from labeled DNOC as carbon dioxide nih.gov. The degradation rate by an immobilized bacterial biofilm in fixed-bed column reactors reached up to 30 mmol per day per reactor volume, achieving effluent concentrations below 5 micrograms per liter nih.gov. However, microbial degradation can be inhibited at higher DNOC concentrations, with one study noting cessation of degradation at 340 µM nih.gov. Factors such as the bioavailability of the contaminant, pH, temperature, and nutrient availability can influence the effectiveness of microbial degradation in contaminated soil and water researchgate.netnih.govmdpi.com. Some studies indicate that while DNOC can be degraded by microorganisms, the process may not occur rapidly cdc.gov. Certain species like Pseudomonas and Azotobacter have been identified as capable of biodegrading DNOC cdc.gov.

Phytoremediation Potential for this compound

Phytoremediation explores the use of plants to remove, contain, or degrade contaminants. Research suggests that plants and their associated rhizosphere can influence the fate of organic contaminants in soil nih.govascelibrary.orgresearchgate.net. Studies have examined the dissipation of DNOC under the rhizosphere influence of various grasses and legumes ascelibrary.org. In experiments, less DNOC was recovered from planted soil compared to initial additions, indicating a potential for plant-enhanced dissipation ascelibrary.org. The mechanisms can involve uptake by the plant, metabolism within plant tissues, or enhanced microbial degradation in the rhizosphere due to root exudates researchgate.netresearchgate.net. Root exudates, including low-molecular-weight organic acids, can potentially enhance the desorption and bioavailability of contaminants in soil, thereby facilitating microbial degradation researchgate.net. While phytoremediation is suggested as a potential strategy for some pollutants, its specific effectiveness and mechanisms for DNOC require further detailed investigation bch.ro.

Yeast-Based Degradation Systems for this compound

Yeast suspensions, particularly Saccharomyces cerevisiae, have been investigated for their potential in the biodegradation of dinitrophenol compounds like DNOC researchgate.netdtic.milbch.roresearchgate.net. Yeast can be a cost-effective and readily available option for bioremediation researchgate.netbch.roresearchgate.net. Studies using Saccharomyces cerevisiae suspensions have shown a decrease in the toxicity of solutions containing dinitrophenols after treatment researchgate.netresearchgate.net. Experiments with 5 g/L yeast suspensions treating DNOC solutions for one week in a batch system demonstrated changes in the composition of the supernatants researchgate.net. Germination tests with wheat seeds using these supernatants indicated a decrease in toxicity compared to untreated DNOC solutions researchgate.netbch.roresearchgate.net. This suggests that yeast can play a role in biodegrading or transforming DNOC into less toxic substances bch.ro.

Abiotic Remediation Technologies for this compound

Abiotic remediation methods involve physical, chemical, or thermal processes to treat contaminated media.

Photodegradation-Based Treatment Systems for this compound

Photodegradation, particularly photocatalysis using materials like titanium dioxide (TiO2), has shown promise for the degradation of DNOC in aqueous solutions researchgate.netresearchgate.netunito.it. Advanced Oxidation Processes (AOPs), including photocatalysis, can efficiently degrade a variety of organic pollutants researchgate.netunito.it. Studies on the photocatalytic degradation of DNOC in aqueous TiO2 dispersions have demonstrated complete and relatively fast substrate degradation under irradiation unito.it. The degradation rate can be influenced by factors such as pH, light intensity, temperature, and initial DNOC concentration researchgate.netresearchgate.netunito.it. For instance, photocatalytic degradation of DNOC over irradiated TiO2 suspensions showed increased degradation rates with increasing initial pH, with complete disappearance observed faster at pH 8.0 compared to pH 3.0 or 5.4 unito.it. Anodic oxidation with a boron-doped diamond electrode is another electrochemical method that has been found to effectively remove refractory organic pollutants like DNOC from water, leading to total mineralization and release of inorganic ions researchgate.net.

Waste Management and Detoxification of this compound Containing Materials

Proper management and detoxification of materials contaminated with DNOC are essential to prevent further environmental release researchgate.netpic.int. Given its toxicity and persistence, particularly in water where it degrades slowly nih.govpic.int, direct disposal without treatment is generally not appropriate. For expired or unusable DNOC-containing pesticides, methods like detonative combustion have been explored for neutralization nih.govacs.org. This method involves designing an explosive composition using the pesticide as fuel, and experiments have shown that pesticide content in the environment after detonative decomposition can be below the determination threshold nih.govacs.org. Incineration, specifically fluidized bed incineration at high temperatures (450–980°C), can also be used to destroy dinitrocresols, potentially facilitated by mixing with a more flammable solvent cdc.gov. Containers that held dinitrocresols, if not intended for reuse, may be disposed of by burial in designated landfills cdc.gov. Waste management practices must comply with relevant regulations, such as those outlined by environmental protection agencies, to determine appropriate disposal methods nih.gov. DNOC and its salts have been subject to international regulations, including inclusion in the Rotterdam Convention as a pesticide, leading to the banning of its agricultural uses in some regions pic.int.

Vii. Research Gaps and Future Directions in 4,6 Dinitro O Cresol Studies

Advancing Understanding of Environmental Fate and Transport Mechanisms

Further research is needed to fully elucidate the complex environmental fate and transport mechanisms of DNOC. While some physical and chemical properties useful for estimating these processes are available for DNOC, such data are not as readily available for other isomers of dinitrocresols. cdc.gov Understanding sorption mechanisms and processes, particularly in soils, remains critical for predicting the fate of organic pollutants like DNOC and for developing effective remediation strategies for contaminated soils. researchgate.net Studies have shown that the adsorption of DNOC by smectite clays (B1170129) is significantly affected by pH and the type of cation present, with adsorption increasing at lower pH values and in the presence of K+ and NH4+ compared to Na+ or Ca2+. researchgate.net The phenolate (B1203915) form of DNOC, which is predominant at higher pH, is primarily adsorbed on external surfaces of K-smectite quasicrystals in aqueous suspensions and may enter interlayers as a K-DNOC complex when quasicrystals coalesce. researchgate.net In Ca-smectite suspensions at higher pH, the phenolate form is adsorbed only on external surfaces, but DNOC can become entrapped between substacks as the suspension dries. researchgate.net While XRD analysis is valuable for understanding interactions between smectites and organic molecules, caution is needed when extrapolating data from air-dried and oven-dried smectite films to processes in aqueous suspensions. researchgate.net The slow degradation of DNOC in water, with a reported DT50 greater than 1 year, highlights the importance of understanding its persistence. nih.gov

Comprehensive Ecotoxicological Assessments

More comprehensive ecotoxicological assessments are required to fully understand the impact of DNOC on various non-target organisms. While DNOC is known to be moderately toxic to fish, aquatic invertebrates, algae, and earthworms, and highly toxic to honeybees under laboratory conditions, its toxicity under field conditions can differ. herts.ac.ukpic.int A high risk to mammals from intended uses, a high acute risk to aquatic life at higher application rates, and a medium chronic risk to aquatic life have been identified. pic.int Further research is needed to assess the long-term and sublethal effects of DNOC exposure on diverse ecosystems and species, considering potential bioaccumulation and trophic transfer, although the bioconcentration factor is reported as low (log P < 3). pic.intdtic.mil

Refined Human Health Risk Assessment and Toxicological Profiling

Refining human health risk assessments and expanding toxicological profiling for DNOC are essential. While some toxicity values and a provisional peer-reviewed chronic oral RfD for DNOC are available and deemed suitable for use in risk assessments, information on the reproductive, developmental, or carcinogenic effects of DNOC in humans is limited. nih.govkingcounty.govepa.gov DNOC is considered extremely toxic to humans, with acute and chronic exposure linked to various symptoms affecting metabolic, neurological, cardiovascular, and gastrointestinal systems. nih.govepa.govnih.gov Studies on the toxic effects of dinitrocresols have focused almost exclusively on DNOC due to its historical use as a pesticide and its toxicological importance. cdc.govnih.gov Data needs for substance-specific information that would reduce uncertainties in human health risk assessment have been identified. cdc.gov DNOC has been classified as a potential mutagen, and the risk of irreversible effects cannot be excluded. pic.int Further research is needed to fully understand the long-term health consequences of exposure and to address the lack of information on certain toxicological endpoints.

Development of Novel Analytical Methodologies for 4,6-Dinitro-O-cresol and its Degradation Products

The development of novel and improved analytical methodologies for detecting and quantifying DNOC and its degradation products in various environmental matrices is crucial. While methods like liquid chromatography/tandem mass spectrometry (LC/MS/MS) have been developed for determining DNOC in environmental water samples, simpler and cheaper spectrophotometric methods are desirable for routine laboratory analysis, especially in those lacking sophisticated instrumentation. researchgate.net Research into optimizing quantification methods using techniques like hanging mercury drop electrode and stripping square wave voltammetry shows promise for sensitive detection in water samples. tandfonline.com Continued innovation in analytical techniques is necessary for accurate monitoring of DNOC in the environment and for tracking its degradation pathways.

Innovation in Remediation and Mitigation Technologies for this compound Contamination

Innovation in remediation and mitigation technologies for DNOC contamination is a significant area for future research. Traditional approaches like removal and placement in secure landfills or pump and treat methods for groundwater are expensive and may not fully address the problem. osti.gov Alternative and innovative technologies are increasingly being used. osti.gov Studies have explored methods such as detonative combustion for neutralizing waste DNOC pesticides. acs.org Biodegradation by microorganisms capable of utilizing DNOC as a sole source of carbon, nitrogen, and energy has been demonstrated in batch cultures and fixed-bed column reactors. nih.gov Anodic oxidation using boron-doped diamond electrodes has shown promise for the degradation of DNOC in water, achieving total mineralization. researchgate.net Biofilm-based technologies also hold potential for remediating water pollutants, including toxic chemicals like DNOC. researchgate.net Further research and development of these and other innovative approaches are needed to provide effective and sustainable solutions for DNOC-contaminated sites.

Application of Environmental Modeling in this compound Research

The application of environmental modeling plays a vital role in DNOC research, particularly for predicting its fate and transport and assessing ecological risks. Modeling can help integrate complex environmental factors and predict the behavior of DNOC in different scenarios. Understanding unique physical properties affecting the fate and transport of contaminants like petroleum in the environment allows for informed risk management decisions, and similar approaches can be applied to DNOC. maine.gov Continued development and application of environmental models are necessary to improve predictions of DNOC distribution, persistence, and potential exposure pathways for both ecological receptors and human populations.

Exploration of Sustainable Alternatives to this compound and Related Compounds

Given the toxicity and environmental persistence of DNOC and related dinitrophenol compounds, the exploration and development of safer and more sustainable alternatives for pest control and other historical uses are critical future directions. Efforts have been made to develop and implement safer alternative pesticides and herbicides. ontosight.ai These alternatives aim to provide effective control while reducing adverse health and environmental impacts. ontosight.ai Research into non-chemical strategies and alternative technologies is also important. pic.int Continued investment in the research and development of less hazardous substances and integrated pest management approaches is essential to move away from the use of persistent and toxic compounds like DNOC.

Q & A

Q. What experimental methodologies are recommended for quantifying trace levels of 4,6-dinitro-o-cresol in environmental samples?

DNOC can be quantified using stripping square wave voltammetry (SSWV) with a hanging mercury drop electrode (HMDE). Key parameters include optimizing solution pH (~5.0–7.0), applying a waiting time (~300 s) to stabilize cathodic current, and using factorial designs to refine instrumental variables (e.g., pulse amplitude, frequency). Calibration curves show linearity from 0.01–0.55 × 10⁻⁶ mol/L, with a detection limit of 2 × 10⁻⁸ mol/L . For complex matrices, coupling with GC-MS after solid-phase extraction is advised to validate results .

Q. How does this compound inhibit photosynthetic electron transport in thylakoid membranes?

DNOC competitively interacts with bicarbonate (HCO₃⁻) binding sites in Photosystem II, disrupting electron flow during the Hill reaction. Studies using CO₂-depleted thylakoids show that DNOC’s inhibition is concentration-dependent (IC₅₀ ~10⁻⁵ M) and structurally distinct from phenolic herbicides like ioxynil. Methodologically, this involves spectrophotometric assays measuring DCIP reduction rates under varying HCO₃⁻ levels and DNOC concentrations .

Q. What are the primary toxicological endpoints of DNOC exposure in mammalian systems?

DNOC induces metabolic uncoupling, leading to hyperthermia, elevated pulse/respiratory rates, and multi-organ failure. Delayed toxicity (4–6 hours post-exposure) is exacerbated by ambient heat. Standardized assays include in vitro mitochondrial oxygen consumption measurements and in vivo rodent studies monitoring hepatic enzymes (e.g., ALT, AST) and histopathological changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of DNOC to photosynthetic proteins?

Discrepancies arise from structural variations in phenolic herbicides and HCO₃⁻-binding site modifications. To address this:

  • Use radiolabeled DNOC (e.g., ¹⁴C) for competitive displacement assays with HCO₃⁻ analogs.
  • Perform site-directed mutagenesis on thylakoid proteins (e.g., PsbO) to identify critical lysine/arginine residues influencing DNOC interaction .
  • Compare kinetic data across homologs (e.g., dinoseb vs. DNOC) to isolate side-chain effects .

Q. What experimental designs are optimal for assessing DNOC’s environmental persistence in agricultural soils?

  • Microbial Degradation Assays: Incubate soil samples with DNOC (10–100 ppm) under controlled aerobic conditions. Monitor degradation via HPLC-UV and correlate with microbial biomass (ATP luminescence assays). DNOC’s nitro groups impede biodegradation, requiring acclimated phenol-adapted consortia .
  • Phytotoxicity Studies: Sow cress seeds (Lepidium sativum) in DNOC-treated soil. Measure emergence rates over 14 days. Paradoxically, sublethal DNOC doses (5–20 ppm) enhance germination due to partial soil sterilization, highlighting hormesis effects .

Q. How can computational chemistry predict DNOC’s degradation pathways in advanced oxidation processes (AOPs)?

Density functional theory (DFT) at the M06-2X/6-311+G(d,p) level models hydroxyl radical (•OH) attack on DNOC. Key steps:

  • Addition-Elimination: •OH adds to the aromatic ring, forming 4,6-dinitro-2-hydroxybenzylalcohol.
  • Oxidation: Sequential oxidation yields 4,6-dinitro-2-hydroxybenzaldehyde. Validate predictions using LC-MS/MS to detect intermediates in Fenton reaction trials .

Methodological Considerations

Q. What safety protocols are critical for handling DNOC in laboratory settings?

  • PPE: Tychem® 6000 FR suits, nitrile gloves, and full-face respirators with P100 filters.
  • Decontamination: Immediate washing with 5% sodium bicarbonate solution for spills.
  • Storage: Stabilize with 10–20% water to prevent explosive decomposition .

Q. How do regulatory thresholds for DNOC in occupational settings inform exposure studies?

The OSHA permissible exposure limit (PEL) is 0.2 mg/m³ (skin notation). Monitoring involves air sampling with XAD-2 tubes and analysis via NIOSH Method 5013 (HPLC-UV). For biomarker studies, measure urinary DNOC metabolites (e.g., 4-amino-6-nitro-o-cresol) using GC-ECD .

Data Interpretation Challenges

Q. Why does DNOC exhibit biphasic effects on soil ecosystems (toxicity vs. hormesis)?

Low DNOC concentrations (<20 ppm) suppress pathogenic microbes, indirectly benefiting plant growth. At higher doses, direct phytotoxicity dominates. Resolve this by pairing microbial community profiling (16S rRNA sequencing) with metabolomic analysis of root exudates .

Q. What analytical pitfalls occur when quantifying DNOC in aqueous matrices?

DNOC’s low water solubility (0.01% w/w) and propensity to adsorb to organics necessitate:

  • Matrix-matched calibration: Prepare standards in site-specific water (e.g., high salinity).
  • Quality controls: Spike recovery tests (target: 95–105%) to validate extraction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.